molecular formula C13H14O3 B14044198 Methyl (1R,5S)-2-oxo-5-phenylcyclopentane-1-carboxylate

Methyl (1R,5S)-2-oxo-5-phenylcyclopentane-1-carboxylate

Cat. No.: B14044198
M. Wt: 218.25 g/mol
InChI Key: FWLLPGIDURYFKA-ZYHUDNBSSA-N
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Description

Methyl trans-2-Oxo-5-phenylcyclopentanecarboxylate is a chemical compound with the molecular formula C13H14O3 It is known for its unique structure, which includes a cyclopentane ring substituted with a phenyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl trans-2-Oxo-5-phenylcyclopentanecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid derivatives with cyclopentanone in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired product .

Industrial Production Methods

Industrial production of Methyl trans-2-Oxo-5-phenylcyclopentanecarboxylate may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl trans-2-Oxo-5-phenylcyclopentanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl trans-2-Oxo-5-phenylcyclopentanecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl trans-2-Oxo-5-phenylcyclopentanecarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl trans-2-Oxo-4-phenylcyclopentanecarboxylate
  • Methyl trans-2-Oxo-6-phenylcyclopentanecarboxylate
  • Methyl trans-2-Oxo-5-(p-tolyl)cyclopentanecarboxylate

Uniqueness

Methyl trans-2-Oxo-5-phenylcyclopentanecarboxylate is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

methyl (1R,5S)-2-oxo-5-phenylcyclopentane-1-carboxylate

InChI

InChI=1S/C13H14O3/c1-16-13(15)12-10(7-8-11(12)14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3/t10-,12-/m1/s1

InChI Key

FWLLPGIDURYFKA-ZYHUDNBSSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H](CCC1=O)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1C(CCC1=O)C2=CC=CC=C2

Origin of Product

United States

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